molecular formula C14H13Cl3FN B2831435 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2138041-91-3

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2831435
CAS No.: 2138041-91-3
M. Wt: 320.61
InChI Key: JZFIYWRSZRXSCW-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-fluorobenzylamine as the primary starting materials.

    Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanol.

    Conversion to Amine: The intermediate is then subjected to a dehydration reaction using a dehydrating agent like thionyl chloride or phosphorus oxychloride to yield 1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine.

    Formation of Hydrochloride Salt: Finally, the free base amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
  • 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride
  • 1-(3,5-Dichlorophenyl)-2-(4-chlorophenyl)ethan-1-amine hydrochloride

Uniqueness

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular structure.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FN.ClH/c15-11-6-10(7-12(16)8-11)14(18)5-9-1-3-13(17)4-2-9;/h1-4,6-8,14H,5,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFIYWRSZRXSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC(=CC(=C2)Cl)Cl)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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